molecular formula C7H10BrN3O2 B1498324 ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1174305-82-8

ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B1498324
CAS RN: 1174305-82-8
M. Wt: 248.08 g/mol
InChI Key: NSSBDZHCWARRIN-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound with the empirical formula C7H11N3O2 . It is a solid substance with a molecular weight of 169.18 .


Synthesis Analysis

Pyrazoles, including ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can also readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains functional groups such as an amino group (-NH2), a bromo group (-Br), a methyl group (-CH3), and an ethyl ester group (-COOC2H5) .


Chemical Reactions Analysis

Pyrazoles, including ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate, can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can also provide a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a solid substance . It has a molecular weight of 169.18 and an empirical formula of C7H11N3O2 . The compound’s InChI code is 1S/C7H11N3O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3,8H2,1-2H3 .

Scientific Research Applications

Core Element in Pyrazole Derivatives

Pyrazole, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serves as a core element . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .

Biological Activities

Pyrazoles have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . Therefore, ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate, as a pyrazole derivative, may have potential applications in these areas.

Synthesis of Pyrazole Derivatives

Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate can be used in the synthesis of pyrazole derivatives . These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

Preparation of 1,4’-Bipyrazoles

Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate may be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are important compounds with various applications in the field of organic synthesis.

Preparation of Solid Hexacoordinate Complexes

This compound may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in the field of materials science.

Synthesis of Various Pharmaceuticals

Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate can be used in the synthesis of various pharmaceutical and biologically active compounds . This includes the synthesis of inhibitors, which are important in the development of new drugs.

Synthesis of Biologically Active Compounds

The compound can be used in the synthesis of biologically active compounds . These compounds have potential applications in the field of medicine and pharmaceuticals.

Synthesis of Industrially Crucial Chemicals

Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate can be used in the synthesis of industrially crucial chemicals . This highlights the importance of this compound in the chemical industry.

Safety And Hazards

Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, contact with skin or eyes, and dust formation . Personal protective equipment such as dust masks, eyeshields, and gloves should be worn when handling this compound .

properties

IUPAC Name

ethyl 5-amino-4-bromo-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3O2/c1-3-13-7(12)5-4(8)6(9)11(2)10-5/h3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSBDZHCWARRIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Br)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652858
Record name Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate

CAS RN

1174305-82-8
Record name Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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